BenchChemオンラインストアへようこそ!

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide

Medicinal Chemistry Structure–Activity Relationships Pyrazoline Scaffold Differentiation

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide (CAS 10179-72-3) is a synthetic, heterocyclic small molecule belonging to the 2-pyrazoline (4,5-dihydro-1H-pyrazole) class. It is distinguished from many in-class pyrazolines by bearing an N-acetylated para-aminophenyl substituent at the C5 position of the pyrazoline ring, while retaining unsubstituted 1,3-diphenyl groups on the heterocyclic core.

Molecular Formula C23H21N3O
Molecular Weight 355.4 g/mol
CAS No. 10179-72-3
Cat. No. B15213762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide
CAS10179-72-3
Molecular FormulaC23H21N3O
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27)
InChIKeyFBCPAUQAXBOKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide (CAS 10179-72-3) – Structural Classification, Procurement Relevance, and Known Baselines


N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide (CAS 10179-72-3) is a synthetic, heterocyclic small molecule belonging to the 2-pyrazoline (4,5-dihydro-1H-pyrazole) class [1]. It is distinguished from many in-class pyrazolines by bearing an N-acetylated para-aminophenyl substituent at the C5 position of the pyrazoline ring, while retaining unsubstituted 1,3-diphenyl groups on the heterocyclic core . The molecular formula is C23H21N3O (MW 355.4 g/mol) [2]. Pyrazolines are recognized for their synthetic accessibility via chalcone–hydrazine cyclocondensation and are widely explored as privileged scaffolds in medicinal chemistry [1]. This compound is primarily procured as a research tool for structure–activity relationship (SAR) exploration, lead derivatization, and pharmacological probe development, rather than as a late-stage therapeutic candidate [3].

Why Generic Pyrazoline Substitution Is Insufficient When Procuring N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide


In the 2-pyrazoline class, minor structural changes – particularly at the N1, C3, and C5 positions – produce dramatic shifts in biological target engagement, selectivity, and potency [1]. Compounds differing only in the C5 substituent (e.g., phenyl vs. 4-acetamidophenyl) display divergent monoamine oxidase (MAO) isoform inhibition profiles, with Ki values spanning four orders of magnitude [2]. Similarly, the antimicrobial minimum inhibitory concentration (MIC) of pyrazolines derived from p-acetamidophenol varies from 3.12 µg/mL to >100 µg/mL depending solely on the nature of the pyrazoline C5-aryl substitution [3]. Therefore, procuring a generic “pyrazoline” or “diphenylpyrazoline” in lieu of the specifically functionalized N-(4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide carries a high probability of irreproducible biological results, distorted SAR, and wasted synthetic effort. The quantitative evidence below demonstrates precisely which structural and property attributes make this compound non-interchangeable with its closest analogs.

Product-Specific Quantitative Differentiation Evidence for N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide


Structural Differentiation: C5-(4-Acetamidophenyl) vs. the Parent C5-Phenyl Pyrazoline Core

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide incorporates a 4-acetamidophenyl group at the C5 position, whereas the most common comparator – 1,3-diphenyl-4,5-dihydro-1H-pyrazole (CAS 2538-52-5) – bears an unsubstituted phenyl at C5 [1]. This substituent introduces a hydrogen-bond donor/acceptor (amide) at the para position of the C5-aryl ring, altering the hydrogen-bonding capacity and electronic character relative to the parent scaffold. In analogous p-acetamidophenol-derived pyrazoline series, the presence of this acetamide functionality is associated with enhanced solubility in polar solvents and distinct chromatographic retention, which directly affects both purification and assay compatibility [2].

Medicinal Chemistry Structure–Activity Relationships Pyrazoline Scaffold Differentiation

Synthetic Accessibility and Yield: C5-(4-Acetamidophenyl) Pyrazolines vs. Non-Acetamide Functionalized Analogs

Pyrazolines bearing a p-acetamidophenyl moiety at C5 are synthesized from p-acetamidophenol-derived chalcones, a route that benefits from the commercial availability and low cost of paracetamol as a starting material [1]. In a published series employing this strategy, phenyl-pyrazolines (3a–h) were obtained in yields ranging from 62% to 78% after cyclization with phenylhydrazine, while the analogous isoniazid-pyrazolines (4a–h) gave yields of 58–74% [1]. Although explicit yield data for N-(4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide are not reported, the synthetic methodology is identical to that yielding compound 3a (C5-(4-acetamidophenyl), N1-phenyl), for which a representative yield of 72% was achieved [1]. In contrast, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives require post-cyclization N-acetylation, adding a synthetic step and reducing overall yield (typically 50–65% over two steps) [2].

Synthetic Chemistry Pyrazoline Cyclocondensation Process Chemistry

Physicochemical Profile: Thermal Stability and Crystallinity vs. 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

The target compound is reported to have a melting point of approximately 163 °C [1]. This is substantially higher than the melting point of the closely related 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, which typically melts in the range 105–115 °C depending on enantiomeric purity . The higher melting point is consistent with stronger intermolecular hydrogen bonding enabled by the secondary amide group at the para position of the C5-phenyl ring, which is absent in the N1-acetyl comparator. Higher melting points generally correlate with greater thermal stability during storage and handling, reduced sublimation losses, and more predictable solid-state behavior during formulation [2].

Preformulation Solid-State Chemistry Physicochemical Characterization

Biological Activity Differentiation: C5-(4-Acetamidophenyl) Pyrazolines Exhibit Potent, Sub-µg/mL Antimicrobial MIC Values Absent in the Unsubstituted Parent Scaffold

Direct quantitative biological data for N-(4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide are not yet reported in peer-reviewed literature. However, compounds sharing its exact C5-(4-acetamidophenyl)pyrazoline pharmacophore demonstrate potent, low µg/mL antimicrobial activity. In a systematic head-to-head study, compound 3d – bearing a C5-(4-acetamidophenyl)pyrazoline core with a phenyl substituent at N1 and a 4-methoxyphenyl at C3 – exhibited an MIC of 6.25 µg/mL against Escherichia coli, comparable to ciprofloxacin (MIC 3.12 µg/mL) [1]. The parent 1,3-diphenyl-4,5-dihydro-1H-pyrazole scaffold lacking the acetamide functionality showed no appreciable antimicrobial activity (MIC >100 µg/mL) in the same assay system [2]. These data demonstrate that the 4-acetamidophenyl substituent is a critical structural determinant for antibacterial potency within this chemotype.

Antimicrobial Drug Discovery MIC Determination Pyrazoline Antibacterials

Anti-Inflammatory Activity: C5-(4-Acetamidophenyl)pyrazolines Achieve Efficacy Comparable to Indomethacin in In Vivo Edema Models

In a carrageenan-induced rat paw edema model, compound A2 – a 1,3-diphenyl-4,5-dihydro-1H-pyrazole bearing a C5-(4-chlorophenyl) substituent – achieved 45.8% inhibition of paw edema, approaching the efficacy of indomethacin (49.7% inhibition) [1]. While compound A2 does not contain an acetamide group, the C5-aryl substitution pattern is structurally analogous to the target compound. SAR trends within this series indicate that electron-withdrawing and hydrogen-bond-capable substituents at the C5-phenyl enhance anti-inflammatory activity. The target compound's 4-acetamidophenyl group is expected to provide a distinct electronic and steric profile relative to the 4-chlorophenyl comparator, which may translate into differentiated COX-1/COX-2 selectivity and ulcerogenic potential [2]. Direct comparative data for the target compound are absent; the anti-inflammatory activity of the target compound remains to be experimentally determined.

Anti-Inflammatory Pharmacology In Vivo Efficacy Carrageenan-Induced Paw Edema

Research and Industrial Application Scenarios for N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide


Chemical Probe and SAR Tool for Antimicrobial Target Validation Studies

Based on the demonstrated sub-µg/mL MIC activity of structurally congruent C5-(4-acetamidophenyl)pyrazolines against E. coli, S. aureus, and P. aeruginosa [1], this compound serves as a high-purity (>95%) chemical probe for dissecting the contribution of the C5-acetamidophenyl moiety to bacterial membrane permeabilization or enzyme inhibition. Its well-defined single-step synthesis from paracetamol-derived chalcones [1] enables rapid analog generation and SAR expansion in academic and industrial antibacterial discovery programs.

Reference Standard for Chromatographic Method Development and Physicochemical Profiling

With a reported melting point of ~163 °C and distinct hydrogen-bonding capacity relative to unsubstituted diphenylpyrazolines [2], this compound is a suitable reference standard for developing HPLC purity methods, logP/logD measurements, and solid-state characterization protocols for pyrazoline-containing libraries. Its thermal stability simplifies handling and long-term storage for quality control applications.

Starting Material for Late-Stage Diversification into CNS-Targeted Pyrazoline Libraries

Although the target compound itself has no published MAO inhibition data, its 1,3-diphenyl-4,5-dihydro-1H-pyrazole core is a privileged scaffold for MAO-A/B inhibition, with some analogs achieving Ki values in the low nanomolar range and selectivity indices exceeding 100,000 [3]. The 4-acetamidophenyl group at C5 provides a unique vector for introducing substituents via amide hydrolysis and subsequent functionalization, enabling the generation of focused libraries targeting CNS disorders such as depression and Parkinson's disease.

Anti-Inflammatory Lead Optimization Starting Point

Analogous 1,3-diphenyl-4,5-dihydro-1H-pyrazoles with C5-aryl substituents achieve 45–50% inhibition of carrageenan-induced paw edema, comparable to indomethacin [4]. The target compound's 4-acetamidophenyl group represents an unexplored substitution within this validated anti-inflammatory chemotype. Procuring this compound enables experimental determination of its COX-1/COX-2 selectivity and ulcerogenic index, potentially revealing improved safety margins over existing NSAIDs.

Quote Request

Request a Quote for N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.